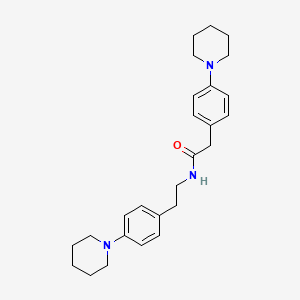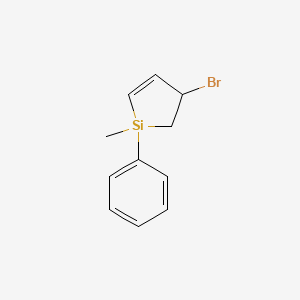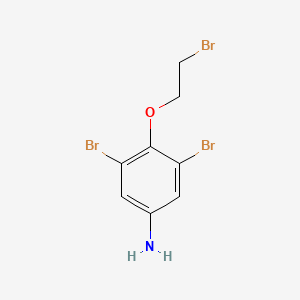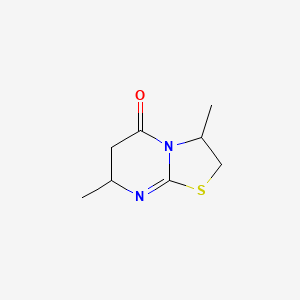
Trimethyl butane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl butane-1,2,3-tricarboxylate is an organic compound with the molecular formula C10H16O6. It is an ester derivative of butane-1,2,3-tricarboxylic acid, where the carboxyl groups are esterified with methanol. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl butane-1,2,3-tricarboxylate can be synthesized through the esterification of butane-1,2,3-tricarboxylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl butane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of water and an acid or base catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Butane-1,2,3-tricarboxylic acid and methanol.
Reduction: Butane-1,2,3-triol.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
Trimethyl butane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trimethyl butane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl 1,3,3-butanetricarboxylate
- Trimethyl 1,2,4-butanetricarboxylate
- Trimethyl aconitate
Uniqueness
Trimethyl butane-1,2,3-tricarboxylate is unique due to its specific esterification pattern and the position of the carboxyl groups on the butane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
45170-86-3 |
|---|---|
Formule moléculaire |
C10H16O6 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
trimethyl butane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C10H16O6/c1-6(9(12)15-3)7(10(13)16-4)5-8(11)14-2/h6-7H,5H2,1-4H3 |
Clé InChI |
QJJJDRPIBYWIHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



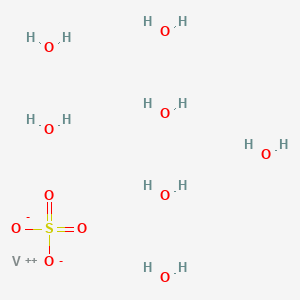

![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)
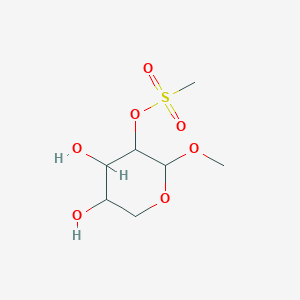
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

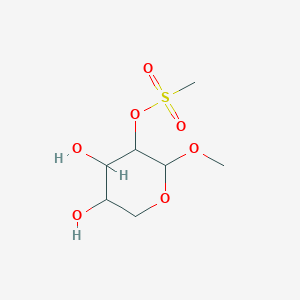
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
